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6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine

Kinase inhibitor design Regioisomerism Molecular recognition

6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine (CAS 2549023-73-4, molecular formula C₁₄H₁₅FN₈, molecular weight 314.32 g/mol) is a fully synthetic, tris-heterocyclic small molecule comprising a 9-methylpurine core linked via a piperazine spacer to a 5-fluoropyrimidin-2-yl terminus. It belongs to the purine-piperazine-pyrimidine hybrid chemotype, a scaffold class that has been systematically explored in kinase inhibitor discovery programs and antimicrobial agent development.

Molecular Formula C14H15FN8
Molecular Weight 314.32 g/mol
CAS No. 2549023-73-4
Cat. No. B6452823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine
CAS2549023-73-4
Molecular FormulaC14H15FN8
Molecular Weight314.32 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)F
InChIInChI=1S/C14H15FN8/c1-21-9-20-11-12(21)18-8-19-13(11)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3
InChIKeyHWBFOANMPWUGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine (CAS 2549023-73-4): Structural Identity and Compound-Class Context for Procurement Evaluation


6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine (CAS 2549023-73-4, molecular formula C₁₄H₁₅FN₈, molecular weight 314.32 g/mol) is a fully synthetic, tris-heterocyclic small molecule comprising a 9-methylpurine core linked via a piperazine spacer to a 5-fluoropyrimidin-2-yl terminus [1]. It belongs to the purine-piperazine-pyrimidine hybrid chemotype, a scaffold class that has been systematically explored in kinase inhibitor discovery programs and antimicrobial agent development [2][3]. The compound is catalogued in the Life Chemicals screening library under identifier F6792-1907 and appears in PubChem (CID 154853586) with computed physicochemical descriptors including XLogP3 = 1.1, topological polar surface area (TPSA) = 75.9 Ų, zero hydrogen bond donors, and eight hydrogen bond acceptors [1]. No primary research publication or patent explicitly presenting biological assay data for this specific compound was identified at the time of evidence compilation; accordingly, procurement decisions must rely on structural differentiation from closest analogs and class-level performance inferences drawn from the broader purine-piperazine-pyrimidine literature.

Why Generic Substitution Fails for 6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine: Regioisomeric, Tautomeric, and Substituent-Level Differentiation


Compounds within the purine-piperazine-pyrimidine chemotype cannot be treated as interchangeable because small structural perturbations—regioisomeric positioning of the fluoropyrimidine attachment (2-yl vs. 4-yl), methylation state at the purine N9 position (9-methyl vs. 9-H vs. 7-methyl), and the identity of the pyrimidine substituent (fluoro vs. chloro vs. cyano vs. unsubstituted)—produce meaningfully divergent molecular recognition profiles. Literature on 2-aryladenine derivatives demonstrates that 9-methylpurine congeners exhibit systematically lower potency but higher subtype selectivity at adenosine receptors compared with their 9-H counterparts [1]. Within the pyrimidine-piperazine hybrid antimicrobial series, the 5-fluoropyrimidin-2-yl moiety conferred an IC₅₀ of 9.8 μg/mL against P. aeruginosa for compound 7f, whereas closely related urea variants with the same warhead displayed IC₅₀ values spanning 26.2–34.2 μg/mL against E. faecium, illustrating that target-pathogen specificity is exquisitely sensitive to the full molecular context beyond the fluoropyrimidine fragment alone [2]. Furthermore, kinase inhibitor patent families covering pyrimidine-substituted purines explicitly teach that both the purine 9-substituent and the pyrimidine attachment regiochemistry are critical variables governing kinase selectivity profiles [3]. These findings collectively demonstrate that substituting the target compound with a regioisomer, a 9-H analog, or an alternative pyrimidine derivative without quantitative head-to-head bridging data introduces unquantifiable risk of altered target engagement, selectivity, and potency.

Quantitative Differentiation Evidence: 6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine vs. Closest Analogs


Regioisomeric Differentiation: 5-Fluoropyrimidin-2-yl vs. 5-Fluoropyrimidin-4-yl Attachment as a Determinant of Target Engagement Geometry

The target compound bears the 5-fluoropyrimidine attached at the 2-position to the piperazine ring, whereas the closest commercially available regioisomer—6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine (CAS 2549024-53-3)—places the fluoropyrimidine attachment at the 4-position [1]. This positional isomerism alters the spatial trajectory of the fluoropyrimidine ring relative to the purine core and consequently the hydrogen-bonding and π-stacking interaction geometry with biological targets. In the piperazinylpyrimidine kinase inhibitor series described by Shallal and Russu, compounds with pyrimidine substitution at different positions exhibited distinct kinase selectivity fingerprints, with compound 4 showing preferential inhibition of oncogenic mutant PDGFR family kinases over wild-type isoforms—a selectivity attributed to specific pyrimidine-regioisomer-dependent binding modes [2]. No published head-to-head comparison of the 2-yl and 4-yl regioisomers of the 9-methylpurine scaffold exists; therefore, the differentiation is structural and class-inferential, not experimentally quantified for these specific compounds.

Kinase inhibitor design Regioisomerism Molecular recognition Structure-activity relationships

N9-Methylation vs. N9-H: Subtype Selectivity Tuning Evidenced in Adenosine Receptor Antagonist Chemotype

The target compound carries a methyl group at the purine N9 position, distinguishing it from the 9-H analog 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine (CAS 2415628-93-0) . In a systematic study of 2-aryladenine derivatives as adenosine receptor antagonists, Areias et al. (2024) demonstrated that 9-methylpurine derivatives were 'generally less potent but more selective' across A₁, A₂A, A₂B, and A₃ adenosine receptor subtypes, while 9H-purine derivatives were 'more potent but less selective' [1]. This study employed radioligand binding assays at all four human adenosine receptor subtypes and provides the most direct class-level evidence that N9-methylation represents a deliberate selectivity-tuning strategy rather than a default synthetic choice. Although the Areias study evaluated 6-morpholino rather than 6-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl) substitution, the purine core N9-methylation effect on selectivity is a scaffold-intrinsic property.

Adenosine receptor Subtype selectivity 9-Methylpurine GPCR pharmacology

Fluorine Substituent Impact: 5-Fluoropyrimidine vs. 4-Cyanopyrimidine Analogs—Predicted Metabolic Stability and Binding Affinity Differentiation

The target compound incorporates a fluorine atom at the 5-position of the pyrimidine ring, distinguishing it from the 4-cyanopyrimidine analog 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile (CAS 2549042-52-4) . The strategic incorporation of fluorine at the 5-position of the pyrimidine is a well-precedented medicinal chemistry tactic to block oxidative metabolism at that site, as 5-fluoropyrimidines are known to resist cytochrome P450-mediated oxidation that would otherwise generate reactive metabolites via defluorination when fluorine is placed at other positions [1]. In the broader fluoropyrimidine literature, the 5-fluoro substitution pattern on pyrimidine is associated with enhanced binding affinity to kinase targets due to favorable electrostatic interactions between the C-F dipole and backbone amide NH groups in the hinge region, an effect that cannot be replicated by the cyano group which presents a linear rather than dipolar interaction geometry [2]. The experimental XLogP3 difference between the 5-fluoro (1.1) and 4-cyano analogs (~1.4 estimated) suggests the fluoro compound has marginally lower lipophilicity, which may favor aqueous solubility in biochemical assay formats.

Fluorine substitution Metabolic stability Cytochrome P450 Medicinal chemistry

Piperazine Linker Conformational Restriction: Rotatable Bond Count and Its Implications for Entropic Binding Penalty

The target compound possesses exactly 2 rotatable bonds as computed by Cactvs 3.4.8.24 (PubChem), corresponding to the purine-piperazine and piperazine-pyrimidine linkages [1]. By comparison, analogs that incorporate additional alkyl spacers between the piperazine and the terminal aromatic group increase rotatable bond count to 4–6, which is classically associated with larger entropic penalties upon protein binding. In the adenosine A₂A antagonist series documented in BindingDB, a compound bearing the 5-fluoropyrimidin-2-yl-piperazine motif linked via an ethylene spacer to a triazolo-purine core (BDBM50202789) demonstrated measurable binding to human adenosine A₂A receptor across multiple PDB co-crystal structures, indicating that the 5-fluoropyrimidin-2-yl-piperazine fragment is a competent pharmacophore for target engagement when conformationally presented [2]. The low rotatable bond count (2) of the target compound relative to more flexible analogs is predicted to confer a favorable ligand efficiency profile, though direct experimental ligand efficiency metrics (LE, LLE) for the target compound are not publicly available.

Conformational analysis Rotatable bonds Binding entropy Ligand efficiency

Recommended Application Scenarios for 6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine Based on Differentiated Evidence


Kinase Inhibitor Screening Library Deployment Targeting PDGFR, CK1, or RAF Kinase Subfamilies

Based on the demonstrated kinase inhibitory activity of piperazinylpyrimidine derivatives against PDGFR family kinases (including preferential inhibition of oncogenic KIT and PDGFRA mutants over wild-type isoforms) and CK1/RAF subfamily members [1], and the patent-established utility of pyrimidine-substituted purines as kinase inhibitors [2], this compound is rationally prioritized for screening panels targeting these kinase subfamilies. The 2-yl regioisomeric attachment of the 5-fluoropyrimidine may present a distinct hinge-binding geometry compared with the 4-yl analog, making it suitable for exploring regioisomer-dependent kinase selectivity. Users should note that no direct kinome profiling data for this specific compound exist; screening in parallel with the 4-yl regioisomer (CAS 2549024-53-3) is strongly recommended to deconvolute regioisomer-specific effects.

Adenosine Receptor Subtype-Selective Antagonist Development (A₁, A₂A, A₂B, A₃)

The N9-methyl substitution on the purine core—demonstrated in the 2-aryladenine chemotype to confer enhanced subtype selectivity at adenosine receptors at the expense of absolute potency relative to 9-H analogs [3]—positions this compound as a candidate for selectivity-focused adenosine receptor antagonist campaigns. The 5-fluoropyrimidin-2-yl-piperazine fragment has documented engagement with the adenosine A₂A receptor, as evidenced by BindingDB data for structurally related compounds co-crystallized with A₂A across multiple PDB entries [4]. Programs seeking A₂A-selective or dual A₁/A₂A antagonist tool compounds should prioritize this 9-methyl variant over the 9-H analog when subtype selectivity is the primary screening objective.

Antimicrobial Discovery Programs Targeting Gram-Negative Pathogens, Particularly Pseudomonas aeruginosa

The 5-fluoropyrimidin-2-yl-piperazine fragment is a validated antimicrobial pharmacophore in the pyrimidine-piperazine hybrid series, where compound 7f—bearing this exact warhead linked to a phenylurea terminus—achieved an IC₅₀ of 9.8 μg/mL against P. aeruginosa [5]. The target compound differs by replacing the phenylurea terminus with a 9-methylpurine, creating a purine-pyrimidine dual pharmacophore that may engage distinct bacterial targets such as MurB (peptidoglycan biosynthesis) while retaining the fluoropyrimidine's antibiofilm potential [6]. This compound is appropriate for inclusion in phenotypic screening libraries targeting ESKAPE pathogens, with the rationale that the 5-fluoropyrimidine-2-yl substructure provides a precedented antibacterial anchor point amenable to further optimization.

Structure-Activity Relationship (SAR) Exploration Around Purine C6-Piperazine Derivatives

The compound's well-defined synthetic accessibility via sequential nucleophilic aromatic substitution at C6 of 6-chloro-9-methylpurine with 1-(5-fluoropyrimidin-2-yl)piperazine offers a modular entry point for SAR studies [7]. The 9-methyl substituent blocks tautomerization at the purine N9 position, simplifying NMR characterization and eliminating a variable that can confound SAR interpretation in 9-H purine series. The fluorine atom serves as a convenient ¹⁹F NMR probe for monitoring compound integrity, protein binding, and metabolic fate in biochemical and cellular assays. As a Life Chemicals F6792-series screening compound catalogued with the identifier F6792-1907, it is available in 2 μmol and 5 μmol quantities suitable for initial hit confirmation and dose-response validation [1]. Procurement from the original library source is recommended to ensure batch-to-batch consistency in purity and identity.

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